1-Bromo-3-(chloromethoxy)propane
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Overview
Description
1-Bromo-3-(chloromethoxy)propane is a chemical compound with the CAS Number: 54314-83-9 . It has a molecular weight of 187.46 . It is a colorless liquid and is insoluble in water .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C4H8BrClO/c5-2-1-3-7-4-6/h1-4H2 .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It is insoluble in water and denser than water .Scientific Research Applications
1. Environmental Impact and Chemical Reactions
1-Bromo-3-(chloromethoxy)propane and its derivatives have been studied for their environmental impact, particularly in the context of ozone formation potential. 1-Bromo-propane, a related compound, is noted for its reaction with the OH radical and its unique smog formation chemistry due to the presence of bromine. This results in an initially faster ozone build-up compared to typical VOCs (Volatile Organic Compounds), but secondary bromine-containing products may reduce this reactivity, leading to an overall negative impact on ozone levels (Whitten et al., 2003).
2. Synthesis and Chemical Properties
The compound and its related chemicals are used in various synthetic processes. For instance, acetaldehyde 3-bromopropyl ethyl acetal, which is closely related to this compound, is used as an electrophilic or nucleophilic hydroxypropylation reagent. Its synthesis, purification, and handling are well-documented, emphasizing its significance in organic synthesis (Schostarez, 2001).
3. Catalysis and Polymerization
In the field of catalysis and polymerization, this compound derivatives play a crucial role. For instance, they are involved in catalyst-transfer polycondensation, a process leading to well-defined polythiophenes. The mechanism of this polymerization, its control over molecular weight through the feed ratio of monomer to Ni catalyst, and its applications in synthesizing materials with specific properties are areas of active research (Miyakoshi et al., 2005).
4. Brominating Agents and Crystal Structure Analysis
Propane 3-bromo-1-(triphenyl phosphonium) compounds, including bromide and tribromide anions, have been synthesized and characterized, revealing their potential as new brominating agents. These compounds are particularly notable for their role in crystal structure analysis and density functional theory calculations, providing insights into molecular interactions and stability (Nokhbeh et al., 2019).
Safety and Hazards
1-Bromo-3-(chloromethoxy)propane may be toxic by inhalation, ingestion, or skin absorption . It is used to make pharmaceuticals and other chemicals . A safety data sheet for a similar compound, 1-Bromo-3-chloropropane, suggests that it is combustible, harmful if swallowed, toxic if inhaled, and may cause respiratory irritation . It is also suspected of causing genetic defects .
Mechanism of Action
Target of Action
1-Bromo-3-(chloromethoxy)propane is an organohalogen compound It is used as an alkylating agent to install the –(ch2)3cl and –(ch2)3– groups .
Mode of Action
The compound is produced by free-radical addition of hydrogen bromide to allyl chloride . It interacts with its targets by installing the –(CH2)3Cl and –(CH2)3– groups
Biochemical Pathways
As an alkylating agent, it can potentially influence a variety of biochemical reactions involving the –(ch2)3cl and –(ch2)3– groups .
Properties
IUPAC Name |
1-bromo-3-(chloromethoxy)propane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrClO/c5-2-1-3-7-4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGFNULODFNOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCl)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021512 |
Source
|
Record name | 3-Bromopropyl chloromethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54314-83-9 |
Source
|
Record name | 3-Bromopropyl chloromethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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